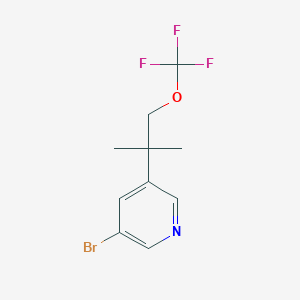
3-Bromo-5-(2-methyl-1-(trifluoromethoxy)propan-2-yl)pyridine
Cat. No. B8610800
M. Wt: 298.10 g/mol
InChI Key: VQGCGCXRNLSHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073929B2
Procedure details


A vial containing the title compound from Example 64 Step B (80 mg, 0.27 mmol), bis(pinacolato)diboron (136 mg, 0.537 mmol), tris(dibenzylideneacetone)dipalladium (0) (49.1 mg, 0.054 mmol), tricyclohexylphosphine (30.1 mg, 0.107 mmol) and potassium acetate (79 mg, 0.805 mmol) in 1,4-dioxane (1.3 mL) was flushed with nitrogen, sealed tightly and heated to 80° C. overnight. The reaction was then cooled to room temperature and passed through a syringe filter. The resulting solution was then concentrated under reduced pressure to afford the title compound which was used without further purification.



Name
potassium acetate
Quantity
79 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([CH3:16])([CH3:15])[CH2:9][O:10][C:11]([F:14])([F:13])[F:12])[CH:7]=1.[B:17]1(B2OC(C)(C)C(C)(C)O2)[O:21]C(C)(C)C(C)(C)[O:18]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C([O-])(=O)C.[K+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:15][C:8]([C:6]1[CH:7]=[C:2]([B:17]([OH:21])[OH:18])[CH:3]=[N:4][CH:5]=1)([CH3:16])[CH2:9][O:10][C:11]([F:14])([F:13])[F:12] |f:3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1)C(COC(F)(F)F)(C)C
|
|
Name
|
|
|
Quantity
|
136 mg
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
30.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
potassium acetate
|
|
Quantity
|
79 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
49.1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed tightly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
passed through a syringe
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was then concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(COC(F)(F)F)(C)C=1C=C(C=NC1)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
